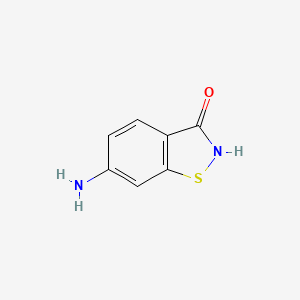
3-(3-Ethoxy-1H-pyrazol-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Ethoxy-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethoxy-1H-pyrazol-1-yl)pyridine typically involves the reaction of ethoxy-substituted pyrazoles with pyridine derivatives. One common method includes the cyclization of 3-ethoxy-1H-pyrazole with 3-chloropyridine under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Ethoxy-1H-pyrazol-1-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
3-(3-Ethoxy-1H-pyrazol-1-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-(3-Ethoxy-1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
- 3-(3-Methoxy-1H-pyrazol-1-yl)pyridine
- 3-(3-Propoxy-1H-pyrazol-1-yl)pyridine
- 3-(3-Butoxy-1H-pyrazol-1-yl)pyridine
Comparison: Compared to its analogs, 3-(3-Ethoxy-1H-pyrazol-1-yl)pyridine exhibits unique properties due to the ethoxy group, which can influence its solubility, reactivity, and biological activity. The presence of the ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-(3-ethoxypyrazol-1-yl)pyridine |
InChI |
InChI=1S/C10H11N3O/c1-2-14-10-5-7-13(12-10)9-4-3-6-11-8-9/h3-8H,2H2,1H3 |
InChI Key |
SSPFFYOFMXBZNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN(C=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


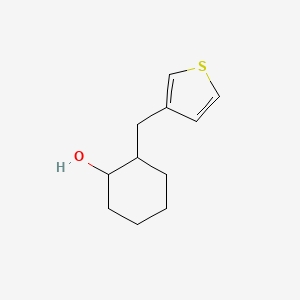



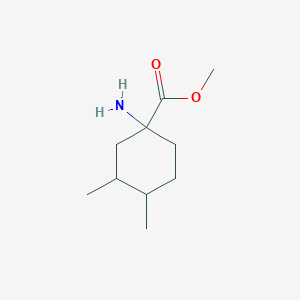
![2-[1-(2-Phenoxyacetamido)cyclobutyl]acetic acid](/img/structure/B13245959.png)
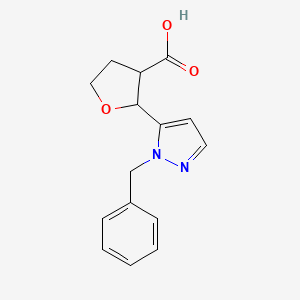
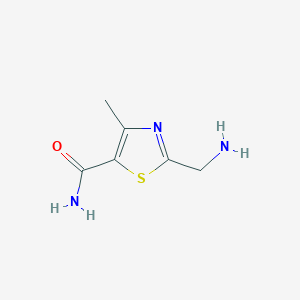
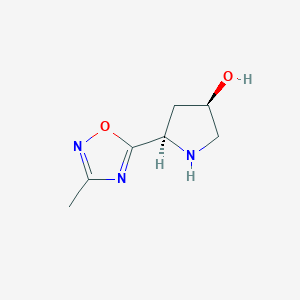
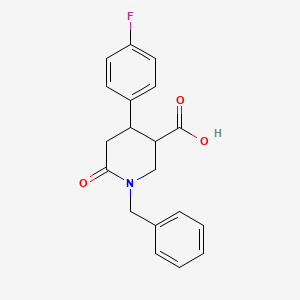
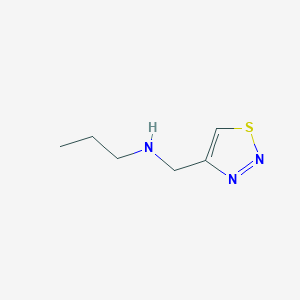
![1-[(1-Aminopropan-2-YL)sulfanyl]-4-chlorobenzene](/img/structure/B13246014.png)
![N-{2-[(2-ethylbutyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13246019.png)
